Phyllanthin is a natural product found in Phyllanthus amarus, Phyllanthus urinaria, and other organisms with data available.
See also: Phyllanthus amarus top (part of).
Phyllanthin
CAS No.: 10351-88-9
VCID: VC21335064
Molecular Formula: C24H34O6
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Phyllanthin is a lignan compound found predominantly in plants of the Phyllanthus genus, particularly in Phyllanthus amarus and Phyllanthus urinaria. It is known for its diverse pharmacological properties, including hepatoprotective, anti-inflammatory, immunomodulatory, nephroprotective, and anticancer activities . This compound has been extensively studied for its potential therapeutic applications, and its chemical structure is characterized by a diaryl butane type lignan linked through C8–C8' of phenyl propanoid units . Pharmacological ActivitiesPhyllanthin has been shown to possess a range of pharmacological activities:
PharmacokineticsPharmacokinetic studies in rats have shown that phyllanthin is not widely distributed in tissues after intravenous administration, with a small volume of distribution (Vd) of approximately 0.20 L/kg. It is cleared slowly from the body . Quantitative DeterminationHigh-performance thin-layer chromatography (HPTLC) is a common method for quantifying phyllanthin in plant extracts. This method has been validated with a high recovery rate of 98.5% and a correlation coefficient of 0.985 for linearity over a concentration range of 2–12 µg per spot .
Research Findings and ApplicationsRecent studies have highlighted phyllanthin's potential in managing metabolic disorders. For instance, it has been shown to protect against high-fat diet-induced metabolic disturbances in mice by reducing weight gain, adiposity, and serum lipid disturbances . Additionally, phyllanthin enhances glucose clearance and alleviates insulin resistance, making it a promising nutraceutical for metabolic health . Phyllanthin is also being explored for its role in enhancing the yield of bioactive compounds through biotechnological methods. Techniques such as immobilization using calcium alginate have been used to increase phyllanthin production in plant cells, with treatments like silver nitrate and cinnamic acid showing significant effects . |
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CAS No. | 10351-88-9 | ||||||||
Product Name | Phyllanthin | ||||||||
Molecular Formula | C24H34O6 | ||||||||
Molecular Weight | 418.5 g/mol | ||||||||
IUPAC Name | 4-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene | ||||||||
Standard InChI | InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1 | ||||||||
Standard InChIKey | KFLQGJQSLUYUBF-WOJBJXKFSA-N | ||||||||
Isomeric SMILES | COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC(=C(C=C2)OC)OC)COC | ||||||||
Canonical SMILES | COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC | ||||||||
Synonyms | (6S,10R,11aR,11bS)-9,10,11,11a-Tetrahydro-10-methoxy-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one; (4b)-4-Methoxysecurinan-11-one; (-)-Phyllanthine | ||||||||
Reference | Horii, Z., et al., Chem. Pharm. Bull., 20, 1768 (1972) Rognan, D., et al., J. Med. Chem., 35, 1969 (1992) Weenen, H., et al., Planta Med., 56, 371 |
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PubChem Compound | 358901 | ||||||||
Last Modified | Aug 15 2023 |
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